

Technical Guide: trans-1,2-Cyclopentanedicarboxylic Acid Structure & Applications

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Compound of Interest

Compound Name: 1,2-Cyclopentanedicarboxylic acid

CAS No.: 50483-99-3

Cat. No.: B3024945

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Executive Summary

trans-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-97-8 for racemate) represents a critical class of alicyclic dicarboxylic acids used as semi-rigid linkers in Metal-Organic Frameworks (MOFs), chiral scaffolds in organocatalysis, and precursors for peptidomimetics. Unlike its cis-isomer (a meso compound), the trans-isomer possesses

symmetry and exists as a pair of enantiomers (

and

), making it a valuable tool for asymmetric synthesis and chiral resolution.

This guide provides a deep technical analysis of its structural dynamics, a validated protocol for the resolution of its enantiomers, and its strategic utility in supramolecular chemistry.

Part 1: Structural Dynamics & Stereochemistry Conformational Analysis and Isomerism

The cyclopentane ring is not planar; it adopts "envelope" and "half-chair" conformations to minimize torsional strain. In 1,2-disubstituted cyclopentanes, the trans-configuration is

thermodynamically favored over the cis-configuration due to reduced steric repulsion between the vicinal carboxyl groups.

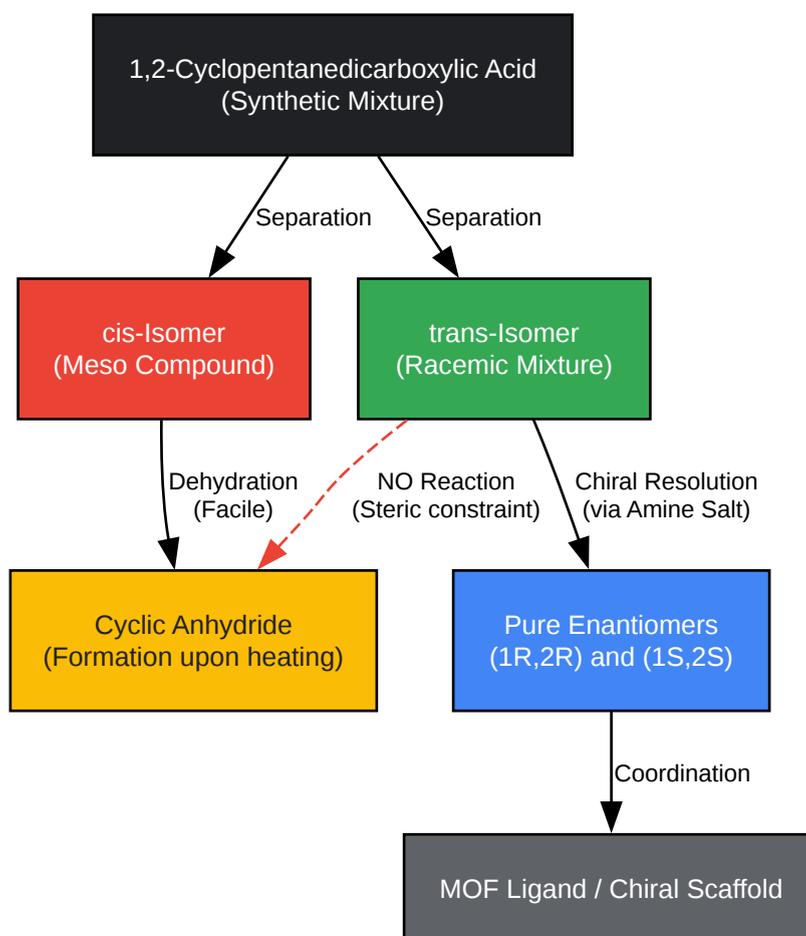
- **Isomer Stability:** The trans-isomer is generally more stable. However, the cis-isomer (meso) has a unique chemical liability: upon heating or treatment with dehydrating agents (e.g., acetic anhydride), it readily cyclizes to form cis-1,2-cyclopentanedicarboxylic anhydride. The trans-isomer cannot form an intramolecular anhydride without ring distortion or prior isomerization, a key differentiator in synthesis.
- **Symmetry:**
 - **cis-Isomer:** Possesses a plane of symmetry (), rendering it achiral (meso).
 - **trans-Isomer:** Lacks a plane of symmetry but possesses a rotation axis, making it chiral. It exists as a racemic mixture of and enantiomers.

Physicochemical Profile

Property	Value / Description	Note
Formula		MW: 158.15 g/mol
CAS (Racemate)	1461-97-8	(±)-trans
CAS (1R,2R)	6751-50-4	Pure enantiomer
CAS (1S,2S)	14170-84-4	Pure enantiomer
Melting Point	160–163 °C	Distinct from cis (mp ~140 °C)
pKa Values	,	Values vary slightly by ionic strength; 2nd ionization is weaker due to electrostatic repulsion.[1][2][3]
Solubility	Water, Ethanol, DMSO	Moderate water solubility; increases at pH > 4.

Visualization of Stereochemical Logic

The following diagram illustrates the relationship between the isomers and their chemical fate.



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Figure 1: Stereochemical flowchart distinguishing the reactivity and processing of cis vs. trans isomers.

Part 2: Synthetic Routes & Chiral Resolution

While the racemate can be synthesized via the oxidative cleavage of norbornene or the alkylation of diethyl malonate with 1,3-dibromopropane, the critical workflow for researchers is the resolution of the trans-racemate to obtain optically pure material.

Why Resolution?

Asymmetric synthesis from scratch is often cost-prohibitive. Classical resolution using chiral amines remains the most robust method for generating gram-scale quantities of

- or

-trans-**1,2-cyclopentanedicarboxylic acid**.

Resolution Mechanism

The process relies on the formation of diastereomeric salts. A chiral base (Resolving Agent) reacts with the racemic acid. The resulting salts (

and

) have different solubilities in solvents like ethanol or water, allowing separation via fractional crystallization.

Common Resolving Agents:

- (R)-(+)-1-Phenylethylamine (Preferred for cost/availability)
- Brucine (Classic, but toxic)
- Quinine

Part 3: Experimental Protocol: Resolution of trans-Racemate

Objective: Isolation of

-trans-**1,2-cyclopentanedicarboxylic acid** using (R)-1-phenylethylamine.

Materials

- Substrate: trans-**1,2-Cyclopentanedicarboxylic acid** (Racemic), 10.0 g (63.2 mmol).
- Resolving Agent: (R)-(+)-1-Phenylethylamine, 7.66 g (63.2 mmol).
- Solvent: Ethanol (95%) or Ethanol/Water mix.
- Acid: HCl (2M).

Step-by-Step Methodology

- Salt Formation:
 - Dissolve 10.0 g of the racemic acid in 100 mL of boiling ethanol.
 - Slowly add 7.66 g of (R)-(+)-1-phenylethylamine.
 - Note: The stoichiometry is typically 1:1 or 1:0.5 (acid:amine) depending on the specific solubility optimization. A 1:1 ratio forms the bis-salt or mono-salt depending on pH, but often the mono-salt crystallizes best.
- Fractional Crystallization:
 - Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
 - The less soluble diastereomeric salt (typically the

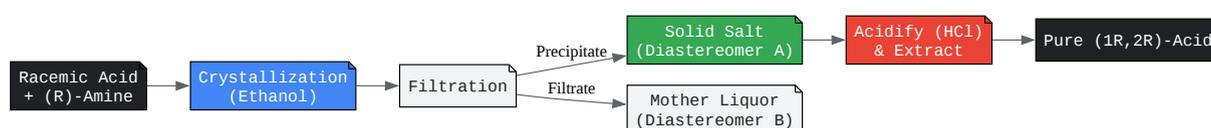
-acid

(R)-amine salt) will precipitate.
 - Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol.
 - Recrystallization: Dissolve the crude salt in minimal boiling ethanol and cool again to enhance optical purity (ee > 99%).
- Salt Hydrolysis (Liberation of Acid):
 - Dissolve the purified salt in a minimal amount of water.
 - Acidify with 2M HCl until pH < 2. The free organic acid will precipitate (or require extraction if solubility is high).
 - Extract with ethyl acetate (3 x 50 mL).
 - Dry organic layer over

, filter, and evaporate.
- Validation:

- Measure melting point (Target: 160–163 °C).
- Measure specific rotation
 - . Literature value for
 - is approximately
 - (
 -) or similar (verify with specific solvent reference).

Workflow Diagram



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Figure 2: Workflow for the chiral resolution of trans-1,2-cyclopentanedicarboxylic acid.

Part 4: Supramolecular Utility (MOFs & Ligands)[4] Ligand Geometry

In the context of Metal-Organic Frameworks (MOFs), trans-1,2-cyclopentanedicarboxylic acid acts as a V-shaped (angular) linker.

- Bite Angle: Unlike the linear terephthalic acid (180°), the 1,2-trans geometry imposes an angle (approx 60-70° vector between carboxylates) that favors the formation of helical chains or discrete paddlewheel cages rather than infinite linear grids.
- Chirality Transfer: Using the pure enantiomer transfers chirality to the MOF backbone, creating homochiral pores suitable for enantioselective separation of guest molecules.

Comparative Ligand Performance

Ligand	Geometry	Resulting Topology	Application
Terephthalic Acid	Linear	Cubic / Grid (e.g., MOF-5)	Gas Storage
Isophthalic Acid	Bent (120°)	Kagome / Helical	Catalysis
trans-1,2-CPDC	Acute Angle (<90°)	Zigzag / Helical / Discrete	Chiral Separation

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